Ethyl isonicotinate

Description

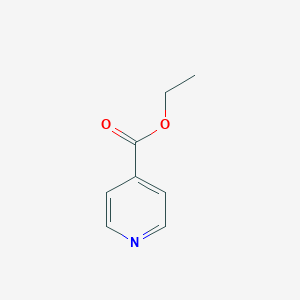

Structure

3D Structure

Properties

IUPAC Name |

ethyl pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-2-11-8(10)7-3-5-9-6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRPKBUFXAKDKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061789 | |

| Record name | 4-Pyridinecarboxylic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1570-45-2 | |

| Record name | Ethyl isonicotinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1570-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl isonicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001570452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL ISONICOTINATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6854 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyridinecarboxylic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pyridinecarboxylic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl isonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL ISONICOTINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ONG7XTI4BL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl Isonicotinate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1570-45-2

Introduction

Ethyl isonicotinate (B8489971), also known as ethyl 4-pyridinecarboxylate, is a pyridine (B92270) derivative of significant interest in the fields of organic synthesis and medicinal chemistry.[1][2] It serves as a versatile precursor for the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs).[1][3] This technical guide provides an in-depth overview of the chemical and physical properties of ethyl isonicotinate, detailed experimental protocols for its synthesis and purification, and an exploration of its role in the development of therapeutic agents.

Chemical and Physical Properties

This compound is a clear, colorless to light brown liquid.[2][4] It is characterized by the presence of a pyridine ring with an ethoxycarbonyl group at the 4-position. This structure imparts specific chemical reactivity and physical characteristics that are crucial for its application in synthesis.[5]

Data Presentation: Physicochemical Properties

| Property | Value | References |

| CAS Number | 1570-45-2 | [1][6][7] |

| Molecular Formula | C₈H₉NO₂ | [8] |

| Molecular Weight | 151.16 g/mol | [8] |

| Appearance | Clear colorless to light brown liquid | [2][4] |

| Melting Point | 23 °C | [4] |

| Boiling Point | 220 °C at 760 mmHg; 92 °C at 8 mmHg | [8][9] |

| Density | 1.009 g/mL at 25 °C | [8] |

| Refractive Index (n20/D) | 1.501 | [8] |

| Flash Point | 87 °C (188.6 °F) - closed cup | [9] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; less soluble in water. | [5] |

| pKa | 3.45 (+1) at 25°C | [4] |

| InChI Key | MCRPKBUFXAKDKI-UHFFFAOYSA-N | [5] |

| SMILES | CCOC(=O)c1ccncc1 | [8] |

Experimental Protocols

The most common method for the synthesis of this compound is the Fischer esterification of isonicotinic acid with ethanol in the presence of an acid catalyst.[3] Variations of this method aim to improve yield, purity, and environmental friendliness.

Synthesis of this compound from Isonicotinic Acid

Objective: To synthesize this compound via acid-catalyzed esterification.

Materials:

-

Isonicotinic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (or thionyl chloride)

-

Toluene (optional, as an azeotropic agent)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend isonicotinic acid in an excess of absolute ethanol.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred suspension. Alternatively, for a higher yield, thionyl chloride can be used, which first converts the carboxylic acid to the more reactive acyl chloride.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous mixture with diethyl ether. Combine the organic layers.

-

Drying and Evaporation: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation to yield a pure, colorless liquid.

Visualizing the Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Role in Drug Development and Signaling Pathways

This compound is not typically a pharmacologically active molecule itself. Instead, its significance lies in its role as a key intermediate in the synthesis of various drugs.[1][3] While there is no direct evidence of this compound modulating specific signaling pathways, it serves as a foundational scaffold for molecules that do.

For instance, derivatives of isonicotinic acid have been investigated for their anti-inflammatory properties, which are linked to the inhibition of reactive oxygen species (ROS) that can trigger inflammatory signaling cascades.[10] Furthermore, the anti-tuberculosis drug isoniazid (B1672263), a derivative of isonicotinic acid, has been shown to cause post-translational modification of histones, leading to the activation of the PI3K/Akt/mTOR signaling pathway in liver cancer cells.[11]

To illustrate this precursor-product relationship, the synthesis of Ceftaroline fosamil, an advanced-generation cephalosporin (B10832234) antibiotic, utilizes an intermediate derived from this compound.[3] Ceftaroline exerts its antibacterial effect by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.

Illustrative Pathway: this compound as a Precursor to a PBP Inhibitor

The following diagram illustrates the conceptual link between this compound as a starting material and the ultimate mechanism of action of a drug synthesized from it.

Caption: Conceptual pathway from this compound to a PBP inhibitor.

Conclusion

This compound is a chemical compound with well-defined properties and established synthetic routes. Its primary value to researchers and drug development professionals lies in its utility as a versatile building block for the creation of novel, biologically active molecules.[2] While not directly acting on signaling pathways, its role as a precursor is critical for the development of drugs that target a wide range of biological processes. A thorough understanding of its chemistry is therefore essential for its effective application in pharmaceutical research and development.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 1570-45-2 [chemicalbook.com]

- 5. CAS 1570-45-2: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound | C8H9NO2 | CID 15291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C8H9NO2 | CID 15291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 异烟酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. store.p212121.com [store.p212121.com]

- 10. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isonicotinylation is a histone mark induced by the anti-tuberculosis first-line drug isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Ethyl 4-Pyridinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-pyridinecarboxylate, also known as ethyl isonicotinate, is a heterocyclic organic compound with the chemical formula C₈H₉NO₂. It is an ester of isonicotinic acid and ethanol. This document provides a comprehensive overview of its core physical properties, offering a valuable resource for researchers and professionals in drug development and chemical synthesis. The information is presented through clearly structured data tables, detailed experimental protocols for property determination, and logical workflow diagrams.

Core Physical Properties

The physical characteristics of ethyl 4-pyridinecarboxylate are crucial for its handling, formulation, and application in various scientific fields. The following tables summarize the key quantitative data available for this compound.

General and Molecular Properties

| Property | Value | Source(s) |

| Chemical Formula | C₈H₉NO₂ | [1][2] |

| Molecular Weight | 151.16 g/mol | [1][2] |

| Appearance | Clear colorless to light yellow oil | [2] |

| CAS Number | 1570-45-2 | [1] |

Thermodynamic Properties

| Property | Value | Source(s) |

| Melting Point | 23 °C | [1][2] |

| Boiling Point | 220 °C (at 760 mmHg) | [1] |

| 92 °C (at 8 mmHg) | [2] | |

| Vapor Pressure | 17.9 Pa at 25 °C | [2] |

Physicochemical Properties

| Property | Value | Source(s) |

| Density | 1.105 g/mL | [1] |

| 1.009 g/mL at 25 °C | [2] | |

| Solubility | Soluble in water | [2] |

| pKa (of the conjugate acid) | 3.45 at 25 °C | [2] |

| Refractive Index (n20/D) | 1.501 | [1][2] |

| LogP (Octanol-Water Partition Coefficient) | 1.43 | [2] |

Experimental Protocols

The following sections detail the general methodologies used to determine the key physical properties of organic compounds like ethyl 4-pyridinecarboxylate.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, the melting point is a sharp, well-defined temperature.

Methodology:

-

Sample Preparation: A small amount of the solid sample is finely powdered and packed into a capillary tube, which is sealed at one end.[3]

-

Apparatus Setup: The capillary tube is placed in a heating block or an oil bath of a melting point apparatus, adjacent to a calibrated thermometer.[4]

-

Heating: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.[5]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[6] For a pure compound, this range is typically narrow (0.5-1 °C).

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology:

-

Apparatus Setup: A small amount of the liquid is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid. The test tube is then attached to a thermometer.[7]

-

Heating: The assembly is heated in a liquid bath (e.g., oil or water).[8]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then stopped. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]

Density Determination

Density is the mass of a substance per unit volume.

Methodology (Pycnometer Method):

-

Weigh Empty Pycnometer: A clean, dry pycnometer (a flask with a specific volume) is accurately weighed.

-

Fill with Liquid: The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is carefully wiped off.

-

Weigh Filled Pycnometer: The filled pycnometer is weighed.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology (Qualitative):

-

Sample Preparation: A small, measured amount of the solute (e.g., 50 mg) is placed in a test tube.

-

Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.

-

Mixing: The mixture is agitated vigorously for a set period.

-

Observation: The mixture is observed to see if the solute has completely dissolved. If not, the mixture may be gently heated to determine the effect of temperature on solubility. The substance is classified as soluble, partially soluble, or insoluble. This process is repeated with a range of solvents of varying polarities (e.g., water, ethanol, diethyl ether, hexane).[10]

pKa Determination

The pKa is a measure of the acidity of a compound. For a base like ethyl 4-pyridinecarboxylate, the pKa of its conjugate acid is determined.

Methodology (Potentiometric Titration):

-

Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent (often a water-methanol mixture for organic compounds).[11]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the acid is added.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the base has been neutralized.[11]

Refractive Index Determination

The refractive index of a material is a dimensionless number that describes how fast light travels through the material.

Methodology (Abbe Refractometer):

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).[12]

-

Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.[13]

-

Measurement: The prism is closed, and light is passed through the sample. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.[14]

-

Reading: The refractive index is read directly from the instrument's scale. The temperature is also recorded as the refractive index is temperature-dependent.[12]

Conclusion

This technical guide provides essential physical property data for ethyl 4-pyridinecarboxylate, a compound of interest in pharmaceutical and chemical research. The summarized data, coupled with detailed general experimental protocols and illustrative workflows, serves as a foundational resource for scientists and researchers. Accurate determination and understanding of these physical properties are fundamental for the successful design of experiments, development of formulations, and ensuring the quality and purity of synthesized compounds.

References

- 1. ethyl pyridine-4-carboxylate [stenutz.eu]

- 2. chembk.com [chembk.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scribd.com [scribd.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scribd.com [scribd.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. davjalandhar.com [davjalandhar.com]

- 13. youtube.com [youtube.com]

- 14. scribd.com [scribd.com]

ethyl isonicotinate molecular weight and formula

An In-depth Technical Guide to Ethyl Isonicotinate (B8489971)

For researchers, scientists, and drug development professionals, ethyl isonicotinate is a pivotal chemical intermediate. This guide provides core technical data, detailed experimental protocols for its synthesis, and a visual representation of the synthesis process.

Core Molecular Data

This compound, also known as ethyl pyridine-4-carboxylate, is a pyridine (B92270) derivative widely used in the synthesis of pharmaceuticals and other biologically active compounds.[1][2][3] Its fundamental molecular properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | [1][4][5] |

| Molecular Weight | 151.16 g/mol | [1][4] |

| CAS Number | 1570-45-2 | [4][5] |

| IUPAC Name | ethyl pyridine-4-carboxylate | [1] |

| Appearance | Clear, colorless to light brown liquid | [3] |

| Density | 1.009 g/mL at 25 °C | [4] |

| Boiling Point | 92 °C at 8 mmHg | [4] |

| Melting Point | 23 °C | [4] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is most commonly achieved through the esterification of isonicotinic acid with ethanol (B145695).[3] Various methods exist, differing in catalysts and reaction conditions. Below are detailed protocols for two common synthesis procedures.

Protocol 1: Synthesis via Thionyl Chloride

This method involves the conversion of isonicotinic acid to its acid chloride, followed by esterification with ethanol.

Materials:

-

Isonicotinic acid (123 g)

-

Toluene (B28343) (750 ml)

-

Thionyl chloride (131 g)

-

Dimethylformamide (1 ml)

-

Absolute ethanol (80 ml)

-

Sodium bicarbonate (90 g)

-

Anhydrous magnesium sulfate (B86663)

-

Ether

-

Ice bath

Procedure:

-

A suspension of isonicotinic acid in toluene is stirred while thionyl chloride and dimethylformamide are added.[6]

-

The mixture is heated to 100°C for 90 minutes.[6]

-

After cooling to 90°C, absolute ethanol is added dropwise.[6]

-

The temperature is raised back to 100°C for another 90 minutes and then chilled in an ice bath.[6]

-

The resulting precipitate, this compound hydrochloride, is collected and washed with ether.[6]

-

The hydrochloride salt is dissolved in cold water and covered with ether in an ice bath.[6]

-

Sodium bicarbonate is added carefully to the stirred mixture to neutralize the acid and liberate the this compound base.[6]

-

The ether layer is separated, and the aqueous phase is extracted twice more with ether.[6]

-

The combined ether extracts are dried over anhydrous magnesium sulfate and concentrated under vacuum to yield this compound.[6]

Protocol 2: Microwave-Assisted Synthesis

This protocol utilizes microwave irradiation to accelerate the esterification process, using activated carbon as a catalyst.

Materials:

-

Isonicotinic acid (0.8 mol)

-

Absolute ethanol (0.64 mol)

-

Activated powdered activated carbon (2.0 g) (pre-soaked in p-toluenesulfonic acid solution)[2][7]

-

Toluene

-

Saturated aqueous solution of Sodium Carbonate (Na₂CO₃)

Procedure:

-

Isonicotinic acid, absolute ethanol, activated carbon catalyst, and toluene are added to a three-necked flask.[7]

-

The mixture is subjected to microwave irradiation for 10 minutes at 130°C (200 W power).[2][7]

-

After the reaction, the solution is neutralized to pH 7 with a saturated aqueous solution of Na₂CO₃.[7]

-

The organic layer is separated, and the aqueous phase is extracted with chloroform.[7]

-

The organic layers are combined, and the chloroform is removed by distillation.[7]

-

The final product, this compound, is obtained by distillation under reduced pressure.[7]

Synthesis Workflow

The general process for synthesizing this compound from isonicotinic acid can be visualized as a multi-step chemical transformation. The following diagram illustrates the logical workflow from starting materials to the final purified product.

Caption: Logical workflow for the synthesis of this compound.

References

- 1. This compound | C8H9NO2 | CID 15291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound Exporters Suppliers & Manufacturers [sgtlifesciences.com]

- 5. veerchemie.com [veerchemie.com]

- 6. prepchem.com [prepchem.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

Solubility of Ethyl Isonicotinate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl isonicotinate (B8489971), the ethyl ester of isonicotinic acid, is a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds. Its solubility characteristics in various organic solvents are critical for reaction kinetics, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of ethyl isonicotinate, including qualitative solubility information, a general experimental protocol for solubility determination, and a discussion of the factors influencing its dissolution.

Qualitative Solubility Profile

This compound is a colorless to pale yellow liquid that is generally characterized by its good solubility in common organic solvents.[1][2] This can be attributed to its molecular structure, which incorporates both a polar pyridine (B92270) ring and a nonpolar ethyl group, allowing for favorable interactions with a range of solvent polarities.

Based on available literature, the qualitative solubility of this compound is summarized below:

-

High Solubility: this compound is reported to be soluble or miscible with a variety of common organic solvents, including:

-

Low Solubility/Immiscibility: this compound is described as being less soluble, sparingly soluble, or immiscible in water.[1][2]

Quantitative Solubility Data

A thorough review of scientific literature did not yield specific quantitative solubility data for this compound in various organic solvents (e.g., in g/100 mL or mole fraction at different temperatures). The absence of such data in publicly accessible databases and research articles presents a notable knowledge gap for researchers and professionals in pharmaceutical development. The generation of such empirical data through standardized experimental protocols is highly encouraged for process optimization and computational modeling.

Experimental Protocol for Solubility Determination

The following section outlines a general experimental methodology for determining the solubility of this compound in an organic solvent. The gravimetric method, a widely used and reliable technique for solid-liquid equilibrium studies, is described here.

Principle

The gravimetric method involves preparing a saturated solution of the solute (this compound) in the solvent of interest at a constant temperature. A known mass of the saturated solution is then taken, the solvent is evaporated, and the mass of the remaining solute is determined.

Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (±0.0001 g)

-

Constant temperature water bath or incubator

-

Vials with airtight seals

-

Syringes and filters (solvent-compatible)

-

Drying oven

-

Desiccator

Procedure

-

Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent.

-

Equilibration: Seal the vials tightly and place them in a constant temperature bath. Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the constant temperature to allow the undissolved solute to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe fitted with a filter to avoid transferring any solid particles.

-

Gravimetric Analysis: Transfer the withdrawn sample to a pre-weighed container. Evaporate the solvent under controlled conditions (e.g., in a drying oven at a temperature below the boiling point of the solute and solvent).

-

Drying and Weighing: Once the solvent has completely evaporated, place the container in a desiccator to cool to room temperature. Weigh the container with the dried solute. Repeat the drying and weighing process until a constant mass is obtained.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 g solvent) = (mass of solute / mass of solvent) * 100

Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

Logical Relationships in Solubility

The solubility of this compound is governed by the principle of "like dissolves like." The interplay of its structural features with the properties of the solvent dictates the extent of dissolution.

Caption: Factors Influencing the Solubility of this compound.

Conclusion

While qualitative data indicates that this compound is readily soluble in a range of common organic solvents, a significant gap exists in the availability of precise, quantitative solubility data. This guide provides a framework for understanding the solubility characteristics of this compound and offers a detailed, generalized protocol for its experimental determination. The generation and dissemination of such quantitative data would be of immense value to the scientific and pharmaceutical development communities, enabling more precise control over synthetic and formulation processes.

References

ethyl isonicotinate chemical structure and IUPAC name

An In-depth Technical Guide to Ethyl Isonicotinate (B8489971): Structure, Properties, Synthesis, and Biological Activity

Ethyl isonicotinate, a significant pyridine (B92270) derivative, serves as a crucial building block in the synthesis of a wide array of pharmaceutical and biologically active compounds. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, detailed synthesis protocols, and known biological activities, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and IUPAC Name

This compound is an ester of isonicotinic acid and ethanol (B145695).[1] Its structure consists of a pyridine ring substituted at the 4-position with an ethyl ester group.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and computed properties of this compound is presented below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| Identifiers | ||

| CAS Number | 1570-45-2 | [2][3][4][5] |

| PubChem CID | 15291 | [2] |

| EC Number | 216-379-2 | [2] |

| Physical Properties | ||

| Molecular Weight | 151.16 g/mol | [2][4] |

| Appearance | Colorless to pale yellow or light brown liquid | [3][6][7] |

| Boiling Point | 92 °C at 8 mmHg | [5] |

| Density | 1.009 g/mL at 25 °C | [7] |

| Refractive Index (n20/D) | 1.501 | [7] |

| Flash Point | 87 °C | [5] |

| Computed Properties | ||

| XLogP3 | 1.4 | [2][4] |

| Hydrogen Bond Acceptor Count | 3 | [2][4] |

| Rotatable Bond Count | 3 | [2][4] |

| Topological Polar Surface Area | 39.2 Ų | [2] |

| Spectroscopic Data | ||

| ¹H NMR (δ) | 1.4 (t, 3H, CH₃), 4.4 (q, 2H, CH₂), 7.8-8.8 (q, 4H, Ar-H) | [3] |

Synthesis of this compound: Experimental Protocols

This compound is typically synthesized via the esterification of isonicotinic acid with ethanol.[5][6] Several methods have been reported, varying in catalysts and reaction conditions. Below are detailed protocols for two common synthetic routes.

Synthesis via Thionyl Chloride-Mediated Esterification

This method involves the conversion of isonicotinic acid to its more reactive acid chloride intermediate, followed by esterification with ethanol.

Experimental Protocol:

-

Suspend 123 g of isonicotinic acid in 750 mL of toluene (B28343) in a suitable reaction vessel equipped with a stirrer.

-

Add 131 g of thionyl chloride to the suspension, followed by the addition of 1 mL of dimethylformamide.

-

Heat the mixture to 100 °C for 90 minutes.

-

Cool the mixture to 90 °C and carefully add 80 mL of absolute ethanol dropwise to the stirred reaction mixture.

-

Bring the temperature back up to 100 °C and maintain for an additional 90 minutes.

-

Chill the reaction mixture in an ice bath to precipitate the product as this compound hydrochloride.

-

Collect the precipitate by filtration, wash with ether, and dry in a vacuum oven at 70 °C for 2 hours. This yields approximately 180 g (96% yield) of the hydrochloride salt.[2]

-

To obtain the free base, dissolve the this compound hydrochloride in 1 liter of cold water and cover the solution with ether in an ice bath.

-

Carefully add 90 g of sodium bicarbonate to the stirred mixture.

-

Separate the layers and extract the aqueous phase twice with ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield this compound.[2]

Microwave-Assisted Synthesis using a Solid Acid Catalyst

This protocol utilizes a p-toluenesulfonic acid-activated carbon catalyst under microwave irradiation for a rapid and efficient synthesis.

Experimental Protocol:

-

Catalyst Preparation: Prepare the catalyst by soaking 10 g of powdered activated carbon in 60 mL of a 25% aqueous solution of p-toluenesulfonic acid for 30 hours. Collect the solid by suction filtration and dry at 110 °C for 5 hours.[3][4]

-

In a 50 mL three-necked flask, add 4.9 g (0.04 mol) of isonicotinic acid, 18.65 mL (0.32 mol) of absolute ethanol, 1.0 g of the prepared catalyst, and n-hexane as a water-carrying agent.[3]

-

Subject the mixture to microwave irradiation at a power of 200 W, maintaining a temperature of 130 °C for 10 minutes.[3][4]

-

After the reaction, cool the mixture to approximately 50 °C and pour out the reaction solution.

-

Neutralize the solution with a saturated aqueous solution of Na₂CO₃ to a pH of 7.

-

Separate the organic layer. Extract the aqueous phase with 20 mL of chloroform (B151607) and combine the organic layers.

-

Recover the chloroform by atmospheric distillation, followed by reduced pressure distillation to obtain pure this compound.[4]

Experimental Workflow and Biological Activity

General Synthesis Workflow

The following diagram illustrates a typical laboratory workflow for the synthesis of this compound from isonicotinic acid, a common starting material.

References

Spectroscopic Profile of Ethyl Isonicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for ethyl isonicotinate (B8489971), a key intermediate in pharmaceutical synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for ethyl isonicotinate are summarized below.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for both the ethyl group and the pyridine (B92270) ring protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.71 | Doublet | 2H | H-2, H-6 (α-protons to N) |

| 7.84 | Doublet | 2H | H-3, H-5 (β-protons to N) |

| 4.43 | Quartet | 2H | -OCH₂CH₃ |

| 1.42 | Triplet | 3H | -OCH₂CH₃ |

Solvent: CDCl₃, Frequency: 90 MHz. Data sourced from ChemicalBook.[1]

¹³C NMR Data

The ¹³C NMR spectrum confirms the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 164.9 | C=O (Ester) |

| 149.8 | C-2, C-6 |

| 138.1 | C-4 |

| 123.4 | C-3, C-5 |

| 63.2 | -OCH₂CH₃ |

| 14.2 | -OCH₂CH₃ |

Solvent: CDCl₃. Data sourced from ChemicalBook.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the ester and the aromatic pyridine ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3073 | Weak | C-H stretch (aromatic) |

| ~2980 | Weak | C-H stretch (aliphatic) |

| 1730 | Strong | C=O stretch (ester) |

| 1607 | Medium | C=C and C=N stretch (aromatic ring) |

| 1282 | Strong | C-O stretch (ester) |

Technique: Neat. Data sourced from various spectral databases.[3][4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is characterized by a distinct molecular ion peak and several key fragment ions.

| m/z | Relative Intensity | Assignment |

| 151 | High | [M]⁺ (Molecular Ion) |

| 123 | Medium | [M - C₂H₄]⁺ |

| 106 | High | [M - OC₂H₅]⁺ (Base Peak) |

| 78 | Medium | [C₅H₄N]⁺ |

Ionization: Electron Ionization (EI). Data sourced from PubChem and SpectraBase.[6][7]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.[8]

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 300 MHz for ¹H).[9]

-

¹H NMR Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

-

¹³C NMR Parameters:

-

Number of scans: 1024-4096

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

IR Spectroscopy Protocol

-

Sample Preparation (Neat Liquid): Place a small drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.[10]

-

Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer.

-

Instrument Parameters:

-

Scan range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

Background Correction: Record a background spectrum of the clean salt plates before running the sample and subtract it from the sample spectrum.[11]

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).[12][13]

-

Ionization: Use electron ionization (EI) with a standard electron energy of 70 eV.[14]

-

Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 40-200 amu.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. The fragmentation pattern can be used to confirm the structure of the compound.[15]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. This compound (1570-45-2) 1H NMR spectrum [chemicalbook.com]

- 2. This compound (1570-45-2) 13C NMR [m.chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound (1570-45-2) IR Spectrum [chemicalbook.com]

- 5. shd-pub.org.rs [shd-pub.org.rs]

- 6. This compound | C8H9NO2 | CID 15291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. NMR Spectroscopy [www2.chemistry.msu.edu]

- 9. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Safe Handling of Ethyl Isonicotinate

Introduction: Ethyl isonicotinate (B8489971) (CAS No: 1570-45-2), also known as ethyl 4-pyridinecarboxylate, is a valuable building block in pharmaceutical synthesis, particularly in the development of antitubercular and antihypertensive drugs.[1][2] Its utility in research and drug development necessitates a thorough understanding of its safety profile and handling requirements to ensure the well-being of laboratory personnel. This guide provides a comprehensive overview of the safety data, handling protocols, and emergency procedures for ethyl isonicotinate, tailored for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is classified as a hazardous chemical and requires careful handling.[3] It is a combustible liquid that can cause skin, eye, and respiratory irritation.[1][4][5] The primary signal word associated with this chemical is "Warning".[4][5][6][7]

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable liquids | Category 4 | H227: Combustible liquid[3][4][6] |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[1][4][5] |

| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation[1][4][5] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[1][4][5] |

Physicochemical and Toxicological Properties

Understanding the physical, chemical, and toxicological properties of this compound is fundamental to its safe use.

Table 2: Physicochemical Properties of this compound

| Property | Value | References |

| Appearance | Colorless to pale yellow, clear liquid | [1][3][6][7] |

| Molecular Formula | C₈H₉NO₂ | [4][6] |

| Molecular Weight | 151.16 g/mol | [4][5][6] |

| Boiling Point | 220 °C (428 °F) at 760 mmHg | [3][6] |

| Flash Point | 87 - 88 °C (188.6 - 190.4 °F) - closed cup | [3][6][8] |

| Density | 1.009 g/mL at 25 °C | |

| Water Solubility | Sparingly soluble / Immiscible | [1][2][6] |

| Refractive Index | n20/D 1.501 |

Table 3: Toxicological Data for this compound

| Test | Route | Species | Value | References |

| LD50 | Intravenous | Mouse | 56 mg/kg | [2][4] |

| Carcinogenicity | N/A | N/A | No component is identified as a probable, possible or confirmed human carcinogen by IARC. | [4] |

| General Note | N/A | N/A | The chemical, physical, and toxicological properties have not been thoroughly investigated. | [3][4][8][9] |

Experimental Protocols: Safe Handling, Storage, and Personal Protection

Adherence to strict protocols is essential to minimize exposure and mitigate risks.

Standard Handling Protocol

-

Risk Assessment: Before beginning work, perform a risk assessment for the planned procedure. Identify potential hazards, including inhalation of vapors, skin/eye contact, and fire risk.

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][7][8][9]

-

Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other sources of ignition.[1][3][4][6][7][8] Implement measures to prevent the buildup of electrostatic charge.[4][7]

-

Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in Section 3.3 before handling.

-

Dispensing: When transferring the liquid, avoid splashing. Use appropriate tools like a pipette or a graduated cylinder.

-

Hygiene: Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly with soap and water after handling and before breaks.[4][8][9] Do not eat, drink, or smoke in the work area.[6]

-

End of Work: Tightly close the container after use.[4][6][9] Clean the work area and decontaminate any surfaces that may have come into contact with the chemical.

Storage Protocol

-

Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.[1][3][4][6][8][9]

-

Keep containers tightly closed to prevent leakage and contamination.[1][4][6][7][8][9]

-

The storage area should be clearly labeled, and access should be restricted to authorized personnel.

-

Some sources recommend storing under an inert atmosphere like argon, as the material may be sensitive to air and heat.[7][10]

Personal Protective Equipment (PPE) Protocol

-

Eye and Face Protection: Wear chemical safety goggles or glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[4][8]

-

Skin Protection:

-

Gloves: Wear impervious chemical-resistant gloves (e.g., neoprene, nitrile, or butyl rubber).[4][11] Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact with the outer surface of the glove.[4]

-

Clothing: Wear a lab coat or other appropriate protective clothing to prevent skin exposure.[8] An apron and antistatic boots may also be necessary depending on the scale of work.[3]

-

-

Respiratory Protection: If ventilation is insufficient or for operations that may generate significant vapors, use a NIOSH-approved respirator with an appropriate cartridge.[8] If a respirator is the sole means of protection, a full-face supplied-air respirator is recommended.[4]

Experimental Protocols: Emergency Procedures

Immediate and appropriate action during an emergency is critical.

First-Aid Measures Protocol

-

General Advice: In case of exposure or if you feel unwell, seek medical advice immediately and show the Safety Data Sheet to the attending physician.[4][6][7][9]

-

If Inhaled:

-

In Case of Skin Contact:

-

In Case of Eye Contact:

-

If Swallowed:

Fire-Fighting Protocol

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[3][4][6][8] Water mist can be used to cool unopened containers.[3][6]

-

Specific Hazards: The substance is a combustible liquid.[3][4][6] Hazardous combustion products include toxic gases like carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[3][4][8] Vapors are heavier than air and may form explosive mixtures, especially with intense heating. Containers may explode when heated.[3][6]

-

Protective Actions:

Accidental Release (Spill Cleanup) Protocol

-

Immediate Actions:

-

Personal Protection: Don the full appropriate PPE, including respiratory protection, gloves, and eye protection.[4][8]

-

Containment:

-

Cleanup and Collection:

-

For small spills, absorb the liquid with an inert, non-combustible material such as dry sand, earth, or vermiculite.[8]

-

Collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for disposal.[4][8][9] An electrically protected vacuum cleaner or wet-brushing can also be used.[4]

-

-

Decontamination: Clean the spill area thoroughly with soap and water.

-

Disposal: Dispose of the waste material in accordance with local, regional, and national regulations.[4]

Visualized Workflows

To further clarify procedural logic, the following diagrams illustrate key safety workflows.

Figure 1: Recommended workflow for handling this compound.

Figure 2: Flowchart for responding to an this compound spill.

Disposal Considerations

Unused this compound and contaminated waste must be treated as hazardous waste.[3] It is recommended to dispose of this material via a licensed professional waste disposal service.[4] This combustible substance may be burned in a chemical incinerator equipped with an afterburner and scrubber.[4] Always follow local, state, and federal environmental regulations for chemical waste disposal.[3] Do not dispose of the material by pouring it into drains.[3][4]

References

- 1. Page loading... [guidechem.com]

- 2. This compound | CAS#:1570-45-2 | Chemsrc [chemsrc.com]

- 3. fishersci.com [fishersci.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound | C8H9NO2 | CID 15291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WERCS Studio - Application Error [assets.thermofisher.cn]

- 7. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]

- 8. This compound(1570-45-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. calpaclab.com [calpaclab.com]

- 11. compositesone.com [compositesone.com]

The Biological Versatility of Ethyl Isonicotinate Derivatives: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the diverse biological activities of ethyl isonicotinate (B8489971) derivatives, with a focus on their antimicrobial, anticancer, and antitubercular properties. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

Ethyl isonicotinate, the ethyl ester of isonicotinic acid, serves as a versatile scaffold for the synthesis of a wide array of derivatives exhibiting significant biological potential. The pyridine (B92270) ring, a core component of this structure, is a well-established pharmacophore present in numerous approved drugs. Modifications at the ester group and the pyridine ring have yielded compounds with a broad spectrum of activities, making this class of molecules a fertile ground for drug discovery. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to facilitate further research and development in this promising area.

Synthesis of this compound Derivatives

The synthesis of biologically active this compound derivatives typically begins with the esterification of isonicotinic acid with ethanol. The resulting this compound then serves as a key intermediate for the generation of various analogs, including Schiff bases, hydrazones, and metal complexes.

A generalized workflow for the synthesis of these derivatives is presented below.

Figure 1: Generalized synthesis workflow for this compound derivatives.

Biological Activities and Quantitative Data

This compound derivatives have demonstrated a range of biological activities. The following sections summarize the quantitative data for their antimicrobial, anticancer, and antitubercular effects.

Antimicrobial Activity

Various Schiff base and other derivatives of this compound have been evaluated for their activity against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key measure of their efficacy.

| Derivative Type | Microorganism | MIC (µg/mL) | Reference |

| Schiff Base (PC1) | Escherichia coli | 62.5 | [1] |

| Schiff Base (PC4) | Escherichia coli | 62.5 | [1] |

| Schiff Base (PC2) | Escherichia coli | 250 | [1] |

| Schiff Base (PC3) | Escherichia coli | 250 | [1] |

| Schiff Base (PC1) | Staphylococcus aureus | 62.5 | [1] |

| Schiff Base (PC2) | Staphylococcus aureus | 62.5 | [1] |

| Schiff Base (PC3) | Staphylococcus aureus | 62.5 | [1] |

| Schiff Base (PC2) | Candida albicans | 62.5 | [1] |

| Schiff Base (PC4) | Candida albicans | 62.5 | [1] |

| Schiff Base (PC3) | Candida albicans | 125 | [1] |

| Schiff Base (PC1) | Candida albicans | 250 | [1] |

Anticancer Activity

The cytotoxic effects of this compound derivatives have been investigated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify their potency.

| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| Isonicotinohydrazide (1) | MCF-7 (Breast) | 125 | [2] |

| Isonicotinohydrazide (2) | MCF-7 (Breast) | >250 | [2] |

| Isonicotinohydrazide (3) | MCF-7 (Breast) | 276 | [2] |

| Metal Complex (Co(II)) | HepG2 (Liver) | - | [3] |

| Metal Complex (Co(II)) | MDA-MB 231 (Breast) | - | [3] |

Note: Specific IC50 values for the Co(II) metal complexes were not provided in the source, but they were reported to have the highest activity among the tested compounds.

Antitubercular Activity

Isonicotinic acid hydrazide (isoniazid), a close analog of this compound derivatives, is a cornerstone drug for tuberculosis treatment. Numerous derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis.

| Derivative Type | Strain | MIC (µg/mL) | Reference |

| N'-(E)-heteroaromatic-isonicotinohydrazide | M. tuberculosis H37Rv | 0.60 - 3.12 | [4] |

| Nicotinic Acid Hydrazide (8c) | M. tuberculosis | 6.25 | [5] |

| Nicotinic Acid Hydrazide (8b) | M. tuberculosis | 12.5 | [5] |

| Nicotinic Acid Hydrazide (4a, 4b, 4f, 8a) | M. tuberculosis | 25 | [5] |

| Isonicotinoyl Hydrazone (SIH4) | M. tuberculosis H37Rv | 0.31 (µM) | [6] |

| Isonicotinoyl Hydrazone (SIH1, SIH12, SIH13) | M. tuberculosis H37Rv | 0.31 (µM) | [6] |

| Isonicotinoyl Hydrazone (Other derivatives) | M. tuberculosis H37Rv | 0.62 (µM) | [6] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. The following sections outline the key experimental protocols for evaluating the biological activities of this compound derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Figure 2: Workflow for MIC determination by broth microdilution.

Detailed Protocol:

-

Preparation of Test Compounds: Stock solutions of the this compound derivatives are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Figure 3: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.[7]

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a period of 72 hours.[7]

-

MTT Addition: After the treatment period, 28 µL of a 2 mg/mL MTT solution is added to each well, and the plates are incubated for 1.5 hours at 37°C.[7]

-

Formazan Solubilization: The MTT solution is removed, and 130 µL of DMSO is added to each well to dissolve the formazan crystals. The plates are then incubated for 15 minutes with shaking.[7]

-

Absorbance Measurement: The absorbance is measured at 492 nm using a microplate reader.[7]

-

IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined from the dose-response curve.

Antitubercular Susceptibility Testing (Microplate Alamar Blue Assay - MABA)

The MABA is a colorimetric assay used to determine the MIC of compounds against Mycobacterium tuberculosis.

Figure 4: Workflow for the Microplate Alamar Blue Assay (MABA).

Detailed Protocol:

-

Plate Preparation: In a 96-well plate, serial dilutions of the test compounds are prepared in Middlebrook 7H9 broth.

-

Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis H37Rv.

-

Incubation: The plates are incubated at 37°C for 5-7 days.

-

Alamar Blue Addition: After the initial incubation, Alamar Blue reagent is added to each well.

-

Second Incubation: The plates are re-incubated for 24 hours.

-

MIC Determination: The MIC is defined as the lowest drug concentration that prevents a color change from blue to pink.

Signaling Pathways

Understanding the mechanism of action is critical for the rational design of more potent and selective drug candidates. While the specific signaling pathways for many this compound derivatives are still under investigation, insights can be drawn from their close structural analogs.

Antitubercular Mechanism of Action (Isoniazid Analogs)

Isoniazid (B1672263), a prodrug, is activated by the mycobacterial catalase-peroxidase enzyme KatG. The activated form then covalently adducts with NAD(H), and this complex inhibits the activity of InhA, an enoyl-acyl carrier protein reductase. This enzyme is crucial for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Inhibition of mycolic acid synthesis leads to the disruption of the cell wall and ultimately bacterial death.[7][8]

Figure 5: Proposed mechanism of antitubercular action of isoniazid derivatives.

Potential Anticancer Mechanisms of Pyridine Derivatives

Pyridine-containing compounds have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. Some derivatives have been found to upregulate p53 and the c-Jun N-terminal kinase (JNK) signaling pathway, leading to programmed cell death.[9]

Figure 6: Potential anticancer signaling pathways for pyridine derivatives.

Conclusion

This compound derivatives represent a promising class of compounds with a wide range of biological activities. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further investigation into the therapeutic potential of these versatile molecules. Future research should focus on elucidating the precise mechanisms of action and structure-activity relationships to guide the design of next-generation drug candidates with enhanced efficacy and safety profiles.

References

- 1. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antitubercular activity of heteroaromatic isonicotinoyl and 7-chloro-4-quinolinyl hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity [mdpi.com]

- 7. droracle.ai [droracle.ai]

- 8. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]

- 9. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of Ethyl Isonicotinate: A Journey from Historical Discovery to Modern Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl isonicotinate (B8489971), a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and biologically active compounds, has a rich history that mirrors the advancement of organic chemistry. From its early preparations in the late 19th century to the highly efficient, modern catalytic methods, the journey to synthesize this valuable pyridine (B92270) derivative showcases a continuous drive for improved yields, purity, and sustainability. This technical guide provides a comprehensive overview of the discovery and historical evolution of ethyl isonicotinate synthesis, alongside detailed experimental protocols for key methodologies and a comparative analysis of their efficiencies.

Historical Context and Discovery

The precise first synthesis of this compound is not definitively documented in a single, seminal publication. However, its parent compound, isonicotinic acid, was extensively studied by prominent chemists in the late 19th century. The exploration of pyridine and its derivatives was a fertile ground for organic chemists, and the esterification of these novel carboxylic acids was a logical step in their characterization and derivatization.

Early methods for the synthesis of pyridinecarboxylic acid esters, including this compound, were largely based on the direct esterification of the corresponding carboxylic acid with an alcohol in the presence of a strong mineral acid, a reaction now famously known as the Fischer-Speier esterification. While effective, these early methods often suffered from harsh reaction conditions, the production of significant waste, and challenges in product purification.

A notable early reference related to a key intermediate, ethyl isonicotinoylacetate, can be found in the work of Pinner in 1901, indicating that isonicotinic acid derivatives were actively being investigated at the turn of the 20th century. Over the decades, the synthesis of this compound has evolved significantly, driven by the demand for more efficient, scalable, and environmentally benign processes, particularly with its increasing importance in the pharmaceutical industry.

Evolution of Synthesis Methodologies

The synthesis of this compound primarily revolves around the esterification of isonicotinic acid. The evolution of these methods can be broadly categorized into classical, catalyzed, and modern techniques.

Classical Fischer-Speier Esterification

The traditional and most straightforward method for preparing this compound is the direct esterification of isonicotinic acid with ethanol (B145695) using a strong acid catalyst, typically concentrated sulfuric acid.

Reaction Pathway:

Caption: Fischer-Speier esterification of isonicotinic acid.

While this method is simple to perform, it has several drawbacks, including the use of corrosive concentrated sulfuric acid, which leads to equipment corrosion and difficult waste treatment.[1] The reaction also often requires a large excess of ethanol and prolonged reaction times to achieve reasonable yields.

Two-Step Synthesis via Acyl Chloride

To circumvent the harsh conditions of direct acid-catalyzed esterification, a two-step process involving the formation of an acyl chloride intermediate was developed. Isonicotinic acid is first converted to isonicotinoyl chloride, typically using thionyl chloride (SOCl₂), which is then reacted with ethanol to form the ester.

Reaction Pathway:

Caption: Two-step synthesis of this compound via the acyl chloride.

This method generally provides high yields of the product under milder conditions than the direct esterification. However, the use of thionyl chloride requires careful handling due to its corrosive and toxic nature.

Modern Catalytic and Advanced Methods

In recent years, a variety of more efficient and environmentally friendly methods have been developed, focusing on the use of alternative catalysts and energy sources.

-

Solid Acid Catalysis: To overcome the issues associated with liquid acid catalysts, solid acid catalysts such as HND230 have been employed. These catalysts are easily recoverable and reusable, making the process more economical and sustainable. A reported yield for this method is as high as 97.2%.

-

Phase Transfer Catalysis: The use of phase transfer catalysts, such as benzyltriethylammonium chloride (BTEAC), has been shown to improve the efficiency of the esterification reaction. In 2003, a method using BTEAC was reported to achieve a yield of 82.6%.[1]

-

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. A microwave-assisted synthesis of this compound using activated powdered activated carbon as a catalyst has been reported to give a yield of 97.2% in a significantly reduced reaction time of just 10 minutes.[2] This method offers advantages in terms of energy efficiency and reaction speed.

Comparative Data of Synthesis Methods

The following table summarizes the quantitative data for the various methods of this compound synthesis, allowing for a clear comparison of their efficiencies.

| Synthesis Method | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Classical Methods | ||||||

| Fischer-Speier Esterification | Concentrated H₂SO₄ | Ethanol (excess) | Reflux | Several hours | Moderate | General Knowledge |

| Acyl Chloride Route | None (Thionyl Chloride as reagent) | Toluene, then Ethanol | 100 | ~3 hours | 96 (as HCl salt) | [3] |

| Modern Catalytic Methods | ||||||

| Solid Acid Catalysis | HND230 | Toluene | 50-65 then reflux | 3-6 hours | 97.2 | [4] |

| Phase Transfer Catalysis | Benzyltriethylammonium Chloride | Ethanol | 105 | Not specified | 82.6 | [1] |

| Microwave-Assisted | Activated Carbon | Toluene | 130 | 10 minutes | 97.2 | [2] |

Detailed Experimental Protocols

Protocol 1: Synthesis via Acyl Chloride Intermediate

This protocol is adapted from a procedure for the synthesis of this compound hydrochloride.

Materials:

-

Isonicotinic acid (123 g)

-

Toluene (750 ml)

-

Thionyl chloride (131 g)

-

Dimethylformamide (1 ml)

-

Absolute ethanol (80 ml)

-

Ether

-

Sodium bicarbonate

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred suspension of isonicotinic acid in toluene, add thionyl chloride followed by dimethylformamide.

-

Heat the mixture to 100°C for 90 minutes.

-

Cool the mixture to 90°C and add absolute ethanol dropwise.

-

Bring the temperature back to 100°C and maintain for 90 minutes.

-

Chill the reaction mixture in an ice bath to precipitate the product.

-

Collect the precipitate (this compound hydrochloride), wash with ether, and dry. The reported yield of the hydrochloride salt is 180 g (96%).[3]

-

To obtain the free base, dissolve the hydrochloride salt in cold water, cover with ether, and cool in an ice bath.

-

Carefully add sodium bicarbonate to the stirred mixture until the solution is basic.

-

Separate the ether layer and extract the aqueous layer twice with ether.

-

Combine the ether extracts, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield this compound.[3]

Protocol 2: Microwave-Assisted Synthesis with Activated Carbon Catalyst

This protocol is based on a patented, high-yield, and rapid synthesis method.[2]

Materials:

-

Isonicotinic acid (0.8 mol)

-

Absolute ethanol (0.64 mol)

-

Activated powdered activated carbon (2.0 g, prepared by soaking in 25% aqueous p-toluenesulfonic acid)

-

Toluene (as solvent)

-

Saturated aqueous sodium carbonate solution

Procedure:

-

In a 100 mL three-necked flask, add isonicotinic acid, absolute ethanol, the activated carbon catalyst, and toluene.

-

Subject the reaction mixture to microwave irradiation for 10 minutes (200 W power, temperature maintained at 130°C).[2]

-

After the reaction, cool the mixture and neutralize with a saturated aqueous solution of Na₂CO₃ to a pH of 7.

-

Separate the organic layer.

-

Extract the aqueous phase with chloroform (20 mL) and combine the organic layers.

-

Recover the chloroform by atmospheric distillation and then distill the residue under reduced pressure to obtain ethyl 4-pyridinecarboxylate. The reported yield is 97.2% with a purity of 96.3% (GC).[2]

Logical Workflow for Synthesis Method Selection

The choice of synthesis method depends on various factors including the desired scale, available equipment, cost considerations, and environmental concerns. The following diagram illustrates a logical workflow for selecting an appropriate method.

Caption: Decision workflow for selecting a synthesis method.

Conclusion

The synthesis of this compound has undergone a remarkable evolution, moving from classical, harsh methods to modern, efficient, and more sustainable catalytic processes. For researchers and drug development professionals, understanding this historical progression and the nuances of the various synthetic routes is crucial for optimizing the production of this key intermediate. The choice of method will ultimately depend on a balance of factors including yield, purity requirements, scalability, and environmental impact. The detailed protocols and comparative data provided in this guide serve as a valuable resource for making informed decisions in the laboratory and in process development.

References

Ethyl Isonicotinate: A Cornerstone Precursor in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl isonicotinate (B8489971), the ethyl ester of isonicotinic acid, stands as a pivotal building block in the landscape of medicinal chemistry.[1][2] This colorless to light brown liquid, with the chemical formula C₈H₉NO₂, is a versatile pyridine (B92270) derivative that serves as a crucial intermediate in the synthesis of a multitude of pharmaceuticals, most notably in the development of antitubercular agents.[2][3] Its unique chemical structure, featuring a pyridine ring and an ethyl ester functional group, allows for a variety of chemical transformations, making it an indispensable tool for synthetic chemists. This guide provides a comprehensive overview of ethyl isonicotinate's synthesis, its application in the preparation of key active pharmaceutical ingredients (APIs), detailed experimental protocols, and the biological pathways targeted by its derivatives.

Synthesis of this compound

The primary and most common method for synthesizing this compound is the Fischer esterification of isonicotinic acid with ethanol (B145695).[3] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[4][5] Recent advancements have explored alternative catalysts and energy sources, such as solid superacids and microwave radiation, to improve reaction efficiency, increase yields, and promote greener chemistry by minimizing corrosive reagents and simplifying waste treatment.[4]

Table 1: Comparison of Synthesis Methods for this compound

| Method | Catalyst | Reactants | Solvent | Reaction Conditions | Yield | Reference(s) |

| Fischer Esterification | Concentrated H₂SO₄ | Isonicotinic acid, Absolute Ethanol | None | Reflux | 69.4% | [5] |

| Phase Transfer Catalysis | Benzyltriethylammonium chloride (BTEAC) | Isonicotinic acid, Absolute Ethanol | Ethanol | 105°C | 82.6% | [4] |

| Microwave-Assisted | p-Toluenesulfonic acid on activated carbon | Isonicotinic acid, Absolute Ethanol | n-Hexane | 200 W, 130°C, 10 min | 97.18% | [4] |

| Solid Acid Catalyst | HND230 solid catalyst | Isonicotinic acid, Absolute Ethanol | Toluene | 55°C, 4 hours, then reflux | 97.2% | [6] |

This protocol is adapted from a high-yield method utilizing microwave radiation.[4]

Materials:

-

Isonicotinic acid (0.04 mol, 4.9 g)

-

Absolute ethanol (0.32 mol, 18.65 mL)

-

Catalyst (p-toluenesulfonic acid supported on activated carbon, 1.0 g)

-

n-Hexane (as a water-carrying agent)

-

Saturated Na₂CO₃ aqueous solution

-

50 mL three-necked flask

-

Microwave reactor

Procedure:

-

To a 50 mL three-necked flask, add isonicotinic acid (4.9 g), absolute ethanol (18.65 mL), the catalyst (1.0 g), and n-hexane.

-

Place the flask in a microwave reactor and set the power to 200 W and the temperature to 130°C.

-

Irradiate the mixture for 10 minutes.

-

After the reaction is complete, allow the solution to cool to approximately 50°C.

-

Neutralize the reaction mixture to pH 7 using a saturated aqueous solution of Na₂CO₃.

-

Allow the layers to separate and collect the lower organic layer.

-

Extract the upper aqueous layer with 20 mL of chloroform.

-

Combine the chloroform extract with the organic layer.

-

Recover the chloroform by distillation under normal pressure.

-

Distill the remaining liquid under reduced pressure to obtain pure this compound as a colorless and transparent liquid.

Caption: General workflow for the synthesis of this compound.

Application as a Precursor in Drug Synthesis

This compound is a launchpad for the synthesis of several critical drugs, particularly for the treatment of tuberculosis.

Isoniazid (B1672263) (Isonicotinylhydrazide or INH) has been a first-line drug for the prevention and treatment of tuberculosis since its introduction in 1951.[5][7] It is highly effective against Mycobacterium tuberculosis by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[5]

The synthesis of isoniazid from this compound is a straightforward and efficient process involving hydrazinolysis. The ethyl ester is reacted with hydrazine (B178648) hydrate (B1144303), typically in an alcohol solvent like ethanol, to produce the corresponding hydrazide.[5][8]

Table 2: Synthesis of Isoniazid from this compound

| Reactants | Solvent | Reaction Conditions | Yield | Reference(s) |

| This compound, 80% Hydrazine hydrate | Ethanol | Reflux, 4-6 hours | High | [8] |

| This compound, 85% Hydrazine hydrate | Ethanol | Reflux | 97% | [5] |

| This compound, Hydrazine hydrate | Ethanol | Heating at 70-75°C, 4 hours | 78.6% | [7] |